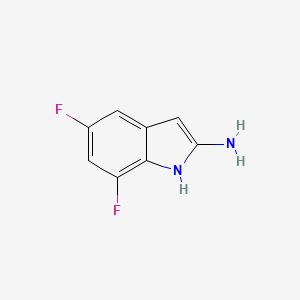

5,7-difluoro-1H-indol-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-difluoro-1H-indol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-5-1-4-2-7(11)12-8(4)6(10)3-5/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARHMBDQAHOFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646625 | |

| Record name | 5,7-Difluoro-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-59-5, 705248-90-4 | |

| Record name | 5,7-Difluoro-1H-indol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Intramolecular/intermolecular Reactivity Studies

Mechanistic Investigations of Indole (B1671886) Ring Formation and Functionalization

The synthesis and subsequent functionalization of the 5,7-difluoro-1H-indol-2-amine scaffold are governed by complex reaction mechanisms. Understanding these pathways is critical for developing efficient synthetic routes and predicting reaction outcomes.

The formation of the indole nucleus, particularly with fluorine substituents, can be achieved through various cyclization strategies. The classical Fischer indole synthesis, which involves the acid-catalyzed reaction of a fluorinated phenylhydrazine (B124118) with a ketone or aldehyde, is a foundational method. Theoretical studies on the Fischer indole synthesis mechanism highlight that the rearrangement step is critical and can be significantly influenced by fluorine substituents on the starting materials. researchgate.net

Alternative cyclization pathways for forming fluorinated indoles include intramolecular nucleophilic substitution. In these reactions, a five-membered ring cyclization occurs where an amino group displaces a fluorine atom from an electron-deficient aromatic ring via an addition-elimination (Meisenheimer) mechanism. researchgate.net The high reactivity of polyfluorinated benzene (B151609) derivatives facilitates such transformations. researchgate.net Another approach involves the cyclization of difluorinated benzene amide derivatives. For a 5,7-difluoro substitution pattern, a potential starting material is a 2,4-difluorobenzene derivative which can undergo cyclization to form the indole ring. More contemporary methods utilize transition-metal catalysis. For instance, gold-catalyzed cycloisomerization of indole derivatives substituted with alkynes at the C3 position can produce complex spiroindolenine structures. chemrxiv.org

The transition states in these cyclization reactions are pivotal in determining the reaction feasibility and final product. For example, in the Fischer indole synthesis, the reaction proceeds through a six-membered transition state. researchgate.net In metal-catalyzed reactions, the geometry of the catalyst-substrate complex in the transition state dictates the pathway. For instance, models of transition states have been proposed for gold-catalyzed cycloisomerization reactions. researchgate.net

Once the 5,7-difluoroindole (B1306068) core is formed, its functionalization is directed by the inherent electronic properties of the substituted ring and the reagents used. The two electron-withdrawing fluorine atoms at positions 5 and 7 significantly influence the regioselectivity of further reactions, primarily electrophilic aromatic substitutions. Generally, electrophilic attack on the indole ring occurs preferentially at the C3 position due to its high electron density. ed.ac.uk

However, the directing effects of the fluorine atoms can alter this reactivity. The strong para-directing effect of a fluorine atom can override other electronic and steric influences in electrophilic aromatic substitution reactions. researchgate.net Functionalization at other positions, such as C4 or C7, is more challenging and often requires the use of directing groups or multi-step strategies involving reduction to an indoline, C-H functionalization, and subsequent re-oxidation. nih.gov For example, regioselective C4 arylation has been achieved using glycine (B1666218) as a transient directing group with a palladium catalyst. nih.gov

Stereoselectivity becomes crucial when introducing chiral centers. Enantioselective functionalization of indoles has been achieved using chiral catalysts. For instance, palladium catalysts with chiral ligands have been used for the asymmetric fluorination of oxindoles, yielding products with high enantioselectivity. acs.org Similarly, enantioselective palladium-catalyzed cyclization has been used to create fluorinated spirocyclic products with significant enantiomeric excess. chemrxiv.org The choice of ligand in palladium-catalyzed reactions can also dramatically switch the regioselectivity, as seen in the synthesis of 2- or 3-fluoroalkylated indoles where different phosphine (B1218219) ligands direct the reaction to alternate positions. smolecule.com

The table below summarizes key findings in the regioselective functionalization of indole derivatives.

| Reaction Type | Position | Catalyst/Reagent | Directing Group/Strategy | Outcome | Source(s) |

| Arylation | C4 | Pd(OAc)₂ / AgTFA | Glycine (transient) | Moderate to very good yields (45-92%) | nih.gov |

| Arylation | C7 | Pd(OAc)₂ / Cu(OTf)₂ | N1-phosphine oxide | High regioselectivity (C7:C2:C3 = 96:0:4) | nih.gov |

| Sulfenylation | C3 | XtalFluor-E | None | Regioselective C-S bond formation | ed.ac.uk |

| Fluoroalkylation | C2 vs. C3 | Pd(PPh₃)₄ vs. Pd(P(o-tolyl)₃) | Ligand control | PPh₃ gives C2 product; P(o-tolyl)₃ gives C3 product | smolecule.com |

| Bromination | C3 | N-bromosuccinimide | None | Selective bromination of 5,7-difluoro-1-tosyl-indole | nih.gov |

Catalysts and additives are instrumental in controlling the reactivity, selectivity, and efficiency of reactions involving this compound and its precursors. Transition metals, particularly palladium, copper, and gold, are widely employed.

Palladium catalysts are versatile for cross-coupling reactions to form C-C, C-N, and C-B bonds. For instance, a Suzuki-Miyaura coupling can be used to install the amine group at the C2 position, while palladium-catalyzed annulation of alkynes with 2-iodoanilines can build the indole ring itself. smolecule.com The choice of ligands, such as different phosphines, is critical for directing the regioselectivity of these reactions. smolecule.com

Gold(I) catalysts have proven effective in one-pot syntheses of 2-aminoindoles through sequential hydroamination and oxidative cyclization. rsc.orgrsc.org Gold catalysis is also key in the cycloisomerization of functionalized indoles to create complex polycyclic systems. chemrxiv.org

Copper salts are often used as catalysts or mediators. CuCl₂ can mediate oxidative cyclization in the synthesis of 2-aminoindoles, while copper cyanide is used for nucleophilic substitution reactions to introduce nitrile groups onto the indole ring. rsc.orgrsc.orgsemanticscholar.org

Additives, especially bases, can have a profound effect on reaction outcomes. In the sulfenylation of indoles with XtalFluor-E, the choice of an exogenous base like Hünig's base was optimal for high yields, while other bases either shut down reactivity or led to different products. ed.ac.uk In some syntheses, acids are used to promote cyclization, such as in the Fischer indole synthesis or in the cyclization of hydrazones to form the indole core.

Electronic and Steric Effects in Fluorinated Indole Reactivity

The presence of two fluorine atoms on the benzene portion of the indole ring dramatically alters the molecule's electronic landscape and, to a lesser extent, its steric profile.

Conversely, the electron-withdrawing nature of fluorine activates the benzene ring towards nucleophilic aromatic substitution (SNA_r_). smolecule.com This increased reactivity can be exploited synthetically, for example, by displacing a fluorine atom with a nucleophile, although this is less common than functionalizing the pyrrole (B145914) ring. The amino group at the C2 position is a strong electron-donating group, which counteracts the deactivating effect of the fluorine atoms to some extent, particularly within the pyrrole ring, and can participate directly in nucleophilic reactions.

While often considered small, fluorine can exert notable steric effects. Studies comparing fluorinated and non-fluorinated substrates in enzymatic reactions have suggested that the effects of fluorine substitution are a combination of both steric and electronic factors. nih.gov In the context of this compound, the fluorine atoms flank the C6 position and are adjacent to the N1 and C4 positions, which could sterically hinder reactions at these sites.

The strong inductive effect of the two fluorine atoms has a profound impact on the acidity and basicity of the nitrogen atoms in this compound. The electron-withdrawing nature of fluorine decreases the electron density on the indole nitrogen (N1), making the N-H bond more polarized and thus more acidic compared to unsubstituted indole. nih.gov

Simultaneously, the basicity of the C2-amine group is significantly reduced. The fluorine atoms pull electron density away from the entire ring system, which in turn reduces the availability of the lone pair of electrons on the C2-amino nitrogen for protonation. acs.org Studies on related fluorinated compounds have shown that fluorine incorporation can dramatically lower the pKa of basic nitrogen centers. acs.org This reduction in basicity has significant implications in medicinal chemistry, as it can improve pharmacokinetic properties like oral absorption. acs.orgtandfonline.com

The table below illustrates the effect of electron-withdrawing substituents on the pKa of the indole N-H proton, highlighting the acidifying effect.

| Compound | Substituent at C2 | pKa (in Acetonitrile) | Effect | Source(s) |

| Indole | H | 32.57 | Baseline | nih.govut.ee |

| 2-Fluoroindole | F | 27.20 | Increased Acidity | nih.gov |

| 2-Trifluoromethylindole | CF₃ | 26.76 | Increased Acidity | nih.gov |

| 2-Pentafluorosulfanylindole | SF₅ | 27.16 | Increased Acidity | nih.gov |

These data demonstrate that an electron-withdrawing group at the C2 position significantly lowers the pKa of the N-H bond (increases acidity). A similar, though less direct, acidifying effect on the N1-H and a base-weakening effect on the C2-amine would be expected from the 5,7-difluoro substitution pattern.

Reaction Mechanism Dependence on Substrate Functional Group pKa

The acid-dissociation constant (pKa) of functional groups on the indole nucleus is a critical determinant of reaction pathways, particularly in acid-catalyzed processes. The indole nitrogen has a pKa of approximately 21 in DMSO, indicating it requires a very strong base for deprotonation. wikipedia.org Conversely, the indole ring is a weak base, with protonation occurring preferentially at the C3 position rather than the nitrogen atom. bhu.ac.in This C3-protonation, with a pKa of about -3.5 for the parent indole, forms the thermodynamically stable 3H-indolium cation, which preserves the aromaticity of the fused benzene ring. bhu.ac.inresearchgate.net

The pKa values of substituents directly impact the electron density of the indole ring system, thereby modulating its nucleophilicity and the regioselectivity of its reactions. Electron-withdrawing groups, such as the fluorine atoms in this compound, decrease the basicity of the ring (resulting in a more negative pKa for the conjugate acid) and deactivate it towards electrophilic substitution. bhu.ac.in The reaction mechanism can thus be steered by the choice of reaction conditions and the pKa of the specific functional groups involved. For instance, in strongly acidic media, the mechanism will likely involve the 3H-indolium ion, directing electrophilic attack. The acidity of the N-H proton also means that under basic conditions, deprotonation can occur, forming an indole anion which exhibits different reactivity, often favoring substitution at the nitrogen or C3 position depending on the nature of the counter-ion. wikipedia.org

Table 1: Approximate pKa Values of Indole and Related Derivatives

| Compound | Position of Protonation/Deprotonation | pKa Value | Reference |

|---|---|---|---|

| Indole | C3-Protonation | -3.6 | researchgate.net |

| Indole | N-H Deprotonation (in DMSO) | 21 | wikipedia.org |

| Indolyl-3-acetic acid | C3-Protonation | -5.6 | researchgate.net |

| 3-Acetylindole | C3-Protonation | - | researchgate.net |

Reaction Intermediates and Cascade Processes

The synthesis and functionalization of indole derivatives frequently proceed through transient intermediates that dictate the course of the reaction, often enabling complex molecular architectures to be built in a single operational sequence through cascade reactions.

Radical Intermediates in Indole Functionalization

Radical-mediated reactions offer powerful methods for the functionalization of indoles. The dearomative introduction of radicals, such as trifluoromethyl (CF3•) radicals generated from sulfinate salts, can occur at the C2 position of indole derivatives. nih.govacs.org This radical addition leads to the formation of a stabilized benzylic radical intermediate, which can then undergo further reactions, such as intramolecular coupling, to yield three-dimensional spirocyclic indolines. nih.govacs.orgacs.org This pathway competes with direct C-H functionalization.

The regioselectivity of radical attack is influenced by the substitution pattern of the indole. In many cases, radical alkylation occurs primarily at the C2 position due to the superior stability of the resulting benzylic radical. aablocks.com However, if the indole nitrogen is substituted with an acyl or aryl group, radical substitution can be directed to the C3-position. aablocks.com Furthermore, radical-initiated Friedel-Crafts type reactions have been developed, for example, the CuBr-catalyzed C3 alkylation of indoles with fluorinated alcohols, which proceeds via radical intermediates. chim.it

Cascade Reaction Pathways in Indole and Quinolone Synthesis

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step, all occurring in a single pot without the need to isolate intermediates. wikipedia.org This strategy is highly efficient for building molecular complexity and has been widely applied to the synthesis of indoles and related heterocycles. iitj.ac.in

Several elegant cascade syntheses of 2-aminoindoles have been developed. One such method involves a copper-catalyzed cascade reaction between a substituted N-(2-halophenyl)-2,2,2-trifluoroacetamide and an alkyl 2-cyanoacetate or malononitrile, proceeding under mild conditions to form 2-amino-1H-indole-3-carboxylate derivatives. researchgate.netresearchgate.net Another example is the reaction of indoles with sulfonylazides, which initiates an electronically matched 1,3-dipolar cycloaddition followed by a dehydroaromatization/ring-opening cascade to furnish 3-diazoindolin-2-imines. nih.gov These cascade processes provide rapid access to complex indole structures from simple starting materials, highlighting their utility in synthetic chemistry. iitj.ac.inmdpi.comacs.org

Iminium Ion Formation and Reactivity in Indole Transformations

Iminium ions are crucial electrophilic intermediates in a wide array of indole functionalization reactions. acs.org A classic example is the Mannich reaction, where an iminium ion, generated in situ from formaldehyde (B43269) and a secondary amine like dimethylamine, reacts with the nucleophilic C3 position of indole to produce 3-aminomethylated indoles (gramines). bhu.ac.in

Iminium intermediates can also be formed through the oxidation of α-amido radicals under photoredox conditions, which then undergo C3 alkylation with indoles. aablocks.com Lewis acids are effective catalysts for indole synthesis via the intramolecular cyclization of phenyldiazoacetates bearing an ortho-imino group. organic-chemistry.org In this process, the Lewis acid activates the imine, forming an iminium ion which is then attacked by the nucleophilic diazo carbon, leading to the indole product. organic-chemistry.org In radical cyclizations of N-sulfonylindoles, imine intermediates are formed that can either be isolated or undergo subsequent in situ reactions like reduction or hydration and fragmentation, depending on the substituents present on the indole core. beilstein-journals.org

Tautomerism and Isomerization in Indole Amine Systems

The chemical behavior of amino-substituted indoles is significantly influenced by tautomeric equilibria, which can dictate their reactivity and biological function.

Tautomeric Equilibria in Indazole and Indole Analogs

The compound this compound exists in a tautomeric equilibrium between the 2-aminoindole form and the 2-iminoindoline form. researchgate.net This type of amine-imine tautomerism is a characteristic feature of 2-aminoindole systems. researchgate.netgoogle.com These two forms are structurally distinct compounds that are in rapid equilibrium. google.com

The position of this equilibrium can be influenced by various factors, including the solvent and the nature of substituents. spbu.ru The 2-aminoindole tautomer is an aromatic, planar structure featuring two adjacent hydrogen bond donors, a motif that is significant for interactions with biological targets like proteins. nih.gov This tautomeric relationship is a key determinant of the system's reactivity. For instance, the nucleophilicity of the C3 position in the 2-aminoindole form allows it to react with electrophiles, providing pathways to complex indole-fused polyheterocyclic structures. researchgate.net The azide (B81097)–tetrazole tautomeric equilibrium has also been exploited in the regioselective modification of related heterocyclic systems like quinazolines. beilstein-journals.org

Spectroscopic Identification of Tautomers

The potential for tautomerism is a fundamental characteristic of 2-aminoindole systems, including this compound. This compound can exist in a dynamic equilibrium between two primary tautomeric forms: the aromatic 2-amino-1H-indole form (Tautomer A) and the non-aromatic 2-imino-2,3-dihydro-1H-indole form (Tautomer B). The identification and characterization of these distinct isomers are reliant on a suite of spectroscopic techniques, each providing unique structural insights. While direct experimental spectra for this compound are not extensively published, the identification of its tautomers would follow established principles for analogous heterocyclic systems. researchgate.netmdpi.comnih.gov A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, often augmented by computational studies, is essential for a comprehensive analysis. mdpi.comnih.govnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between the amine and imine tautomers. Both ¹H and ¹³C NMR would provide definitive evidence for the predominant form in a given solvent and at a specific temperature. slideshare.netyoutube.com

¹H NMR Spectroscopy : The proton NMR spectra of the two tautomers would exhibit significant differences. Tautomer A is expected to show a characteristic signal for the two protons of the primary amine (-NH₂) group, in addition to the indole N1-H proton. In contrast, Tautomer B would display two distinct signals for the two N-H protons (one for the indole N1-H and another for the imine =N-H) and, most notably, a signal corresponding to a methylene (B1212753) group (-CH₂-) at the C3 position, which is absent in the fully aromatic Tautomer A. The chemical shifts and coupling patterns of the aromatic protons on the benzene ring would also differ due to the change in the electronic structure of the five-membered ring.

¹³C NMR Spectroscopy : The carbon spectra provide even clearer differentiation. libretexts.org The most significant variation would be observed for the C2 and C3 carbons. In the amino tautomer (A), C2 is an sp² carbon bonded to an amino group, while in the imine tautomer (B), it becomes an sp² imine carbon (C=N), resonating at a different chemical shift. Furthermore, the C3 carbon transitions from an sp²-hybridized state in Tautomer A to an sp³-hybridized state in Tautomer B, resulting in a substantial upfield shift in its ¹³C NMR signal.

Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of specific functional groups and bonding arrangements within the tautomers. mvpsvktcollege.ac.inksu.edu.sa

Tautomer A (Amine) : The spectrum would be characterized by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, typical for a primary amine (symmetric and asymmetric stretches). orgchemboulder.com An N-H bending vibration for the primary amine would also be expected around 1580-1650 cm⁻¹. orgchemboulder.com

Tautomer B (Imine) : This form would show only a single N-H stretching vibration for the imine group in a similar region. A key differentiating feature would be the appearance of a strong C=N stretching absorption, typically found in the 1640-1690 cm⁻¹ range, which is absent in the amine tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic conjugation within a molecule. Since the two tautomers possess different chromophoric systems, their UV-Vis absorption spectra are expected to differ. researchgate.net The 2-amino-1H-indole tautomer has a more extended π-conjugated system compared to the 2-imino-2,3-dihydro-1H-indole form. This difference in conjugation would lead to distinct absorption maxima (λmax), with the more conjugated system of Tautomer A generally expected to absorb at a longer wavelength. Studies on similar heterocyclic systems have demonstrated that solvent polarity can influence the tautomeric equilibrium, which can be monitored by observing changes in the UV-Vis spectrum. researchgate.net

Predicted Spectroscopic Data for Tautomers

The following tables summarize the predicted key spectroscopic features that would allow for the differentiation of the amine and imine tautomers of this compound.

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Nucleus | Tautomer A (2-amino-1H-indole) | Tautomer B (2-imino-2,3-dihydro-1H-indole) |

|---|---|---|

| ¹H NMR | ||

| C3-H | Aromatic signal (sp²) | Aliphatic -CH₂- signal (sp³) |

| -NH / -NH₂ | Single -NH₂ signal | Two distinct N-H signals |

| ¹³C NMR | ||

| C2 | sp² C-NH₂ | sp² C=N (imine) |

Table 2: Predicted Key IR Absorption Frequencies (ν) in cm⁻¹

| Vibration | Tautomer A (2-amino-1H-indole) | Tautomer B (2-imino-2,3-dihydro-1H-indole) |

|---|---|---|

| N-H stretch | Two bands (asymmetric & symmetric) | One band |

| C=N stretch | Absent | Present (approx. 1640-1690 cm⁻¹) |

| N-H bend | Present (primary amine) | Absent/Different |

Advanced Derivatization and Functionalization Strategies of the 5,7 Difluoro 1h Indol 2 Amine Scaffold

Selective Functionalization of the Indole (B1671886) Nitrogen (N-1)

The indole nitrogen (N-1) is a key position for derivatization. Modification at this site can significantly alter the electronic properties of the indole ring, influence hydrogen bonding capabilities, and provide a vector for introducing a wide range of functional groups.

N-alkylation and N-acylation are fundamental strategies for modifying the indole N-1 position. These reactions are often employed to install protecting groups or to introduce moieties that modulate the compound's biological activity and physical properties. acs.org The indole nitrogen is weakly nucleophilic, which can make these transformations challenging. researchgate.net

N-Alkylation: This is typically achieved by treating the indole with an alkyl halide in the presence of a base. The existence of derivatives like 5,7-difluoro-1-methyl-1H-indol-2-amine confirms that N-alkylation on this scaffold is a viable strategy. bldpharm.com A general method involves the deprotonation of the indole nitrogen with a base such as potassium carbonate, followed by reaction with an alkylating agent like a benzyl (B1604629) bromide.

N-Acylation and N-Sulfonylation: N-acylation requires the use of activated carboxylic acid derivatives, such as acyl chlorides, in the presence of a base. researchgate.net A related and widely used modification is N-sulfonylation. For instance, the N-1 position of 5,7-difluoroindole (B1306068) can be protected with a tosyl group using p-toluenesulfonyl chloride. This reaction is often facilitated by phase-transfer catalysis, employing reagents like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with a strong base like sodium hydroxide, to achieve high yields. nih.gov This tosyl protection facilitates further regioselective functionalization at other positions, such as C-3. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Purpose/Comment | Reference |

|---|---|---|---|---|

| N-Tosylation | p-Toluenesulfonyl chloride, NaOH (50%), tetrabutylammonium hydrogen sulfate, Toluene, rt | N-Tosyl-5,7-difluoroindole | Protection of the indole nitrogen to facilitate subsequent C-3 functionalization. | nih.gov |

| N-Alkylation | Alkyl halide (e.g., 2-fluorobenzyl bromide), Base (e.g., K₂CO₃) | N-Alkylindole | A general method for introducing alkyl groups to modulate biological activity. | |

| N-Acylation | Acyl chloride, Base | N-Acylindole | Traditional method for introducing acyl groups, though direct acylation with carboxylic acids is challenging. | researchgate.net |

The introduction of fluoroalkyl groups, such as difluoromethyl (CHF₂) or trifluoromethyl (CF₃), at the N-1 position is a modern strategy to fine-tune the properties of bioactive molecules. nih.gov These groups can act as hydrogen bond donors and significantly alter the electronic environment and metabolic stability of the compound. rsc.org

The synthesis of N-fluoroalkylated heterocycles can be achieved using specialized reagents known as fluoroalkyl amino reagents (FARs) or other electrophilic sources of fluoroalkyl groups. nih.gov While direct N-fluoroalkylation of 5,7-difluoro-1H-indol-2-amine is not explicitly detailed in the reviewed literature, general methods developed for other heterocycles are applicable. These methods often involve the reaction of the N-H bond with reagents that generate a difluorocarbene or transfer a fluoroalkyl moiety under mild conditions. rsc.org The development of shelf-stable electrophilic difluoromethylthiolating reagents has also expanded the toolkit for introducing such groups onto nucleophilic nitrogen atoms. acs.org

| Reagent Class | Example Reagent | Fluoroalkyl Group Transferred | Reference |

|---|---|---|---|

| Fluoroalkyl Amino Reagents (FARs) | Yarovenko-Raksha reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) | -CHF₂ | nih.gov |

| Electrophilic Difluoromethylthiolating Reagents | N-Difluoromethylthiophthalimide | -SCF₂H | acs.org |

| Difluorocarbene Precursors | HCF₂Cl | -CF₂H | rsc.org |

| Palladium Reagents | Pd(TMSCF₃)₂(dppf) | -CF₃ | rsc.org |

Functionalization at Indole Ring Carbon Positions

Modification of the carbocyclic and pyrrole (B145914) rings of the indole scaffold is crucial for exploring SAR. The electronic nature of the this compound core, with its electron-withdrawing fluorine atoms and electron-donating amino group, dictates the regioselectivity of these functionalization reactions.

The indole ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution, which overwhelmingly occurs at the C-3 position. The C-2 position, bearing the amino group, is a site for nucleophilic reactions.

Electrophilic Substitution at C-3: The C-3 position is the most nucleophilic carbon in the indole ring. After protecting the N-1 position, electrophilic substitution can be performed with high regioselectivity. A prime example is the bromination of N-tosyl-5,7-difluoroindole at C-3 using N-bromosuccinimide (NBS) in dichloromethane. nih.gov This C-3 halogenated intermediate is a versatile handle for subsequent cross-coupling reactions. Other electrophilic reactions at C-3 include sulfenylation, which can be achieved using reagents like XtalFluor-E to form di-indole sulfides. ed.ac.uk Furthermore, electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) can lead to the formation of 3,3-difluoro-2-oxindoles. researchgate.netacs.org

Functionalization at C-2: The 2-amino group is a key functional handle. It can act as a nucleophile in various reactions, including acylation and alkylation. Its presence is central to the identity of the scaffold and its derivatization allows for the introduction of diverse side chains, often through the formation of amides or sulfonamides, which are critical for biological activity.

| Position | Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| C-3 | Electrophilic Bromination | N-Bromosuccinimide (NBS), CH₂Cl₂ (on N-tosyl-5,7-difluoroindole) | 3-Bromo-5,7-difluoro-1-tosyl-1H-indole | nih.gov |

| C-3 | Electrophilic Sulfenylation | XtalFluor-E, Hünig's base | Di-indole sulfide | ed.ac.uk |

| C-3 | Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 3,3-Difluoro-2-oxindole derivative | researchgate.net |

| C-2 | Amide Formation (from C-2 amine) | Carboxylic acid, Coupling agents (EDC, HOBt) | N-(indol-2-yl)amide |

The indole-2-carboxamide moiety is a prevalent feature in many biologically active molecules. nih.gov The synthesis of this functional group on the 5,7-difluoroindole scaffold is typically achieved through a two-step sequence starting from the corresponding indole. The first step involves the introduction of a carboxylic acid at the C-2 position, followed by an amide coupling reaction.

The key intermediate, 5,7-difluoro-1H-indole-2-carboxylic acid, is a known compound. fluorochem.co.ukuni.lu This intermediate can be readily converted into a variety of carboxamides. The standard procedure involves coupling the carboxylic acid with a primary or secondary amine using peptide coupling agents. Common reagents for this transformation include 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov This method is robust and allows for the synthesis of a large library of analogs for SAR studies. acs.orgnih.gov

| Step | Description | Key Intermediate/Reagents | Reference |

|---|---|---|---|

| 1 | Formation of C-2 Carboxylic Acid | 5,7-Difluoro-1H-indole-2-carboxylic acid | fluorochem.co.ukuni.lu |

| 2 | Amide Coupling | Primary/Secondary Amine, EDC·HCl, HOBt, DIPEA | nih.gov |

Modification of Fluorine Substituents: Direct modification of the fluorine atoms on the aromatic ring is challenging due to the strength of the C-F bond. However, under certain conditions, nucleophilic aromatic substitution (SNA_r) can be used to replace a fluorine atom. This reaction is generally difficult and requires either harsh conditions or significant electronic activation from electron-withdrawing groups on the ring. smolecule.com For instance, fluorine atoms on some fluorinated indole derivatives can be displaced by strong nucleophiles like sodium methoxide (B1231860). smolecule.com

| Substituent | Modification Strategy | Example Reagents | Comment | Reference |

|---|---|---|---|---|

| Fluorine (at C-5/C-7) | Nucleophilic Aromatic Substitution (SNA_r) | Sodium methoxide in methanol | Challenging due to C-F bond strength; requires activation or harsh conditions. | smolecule.com |

| Amine (at C-2) | Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Forms amides, a common motif in bioactive molecules. | |

| Amine (at C-2) | Sulfonylation | Sulfonyl chlorides | Forms sulfonamides, which can act as hydrogen bond donors/acceptors. | |

| Amine (at C-2) | Alkylation | Alkyl halides | Introduces alkyl chains to modify lipophilicity and steric profile. |

Construction of Fused and Bridged Ring Systems

The inherent reactivity of the this compound scaffold allows for its elaboration into more complex polycyclic systems. Methodologies for constructing fused and bridged rings, such as pyrroloindolines and indolizidinones, are of significant interest due to the prevalence of these motifs in biologically active natural products and pharmaceutical agents.

Cascade Cyclization and Annulation Reactions

Cascade reactions provide an efficient and atom-economical approach to building complex molecular architectures from simpler starting materials in a single synthetic operation. The this compound scaffold is a prime candidate for such transformations, enabling the rapid construction of fused and spirocyclic ring systems.

Gold-catalyzed tandem cycloisomerization/fluorination reactions of 2-alkynylanilines represent a powerful method for accessing fluorinated indoles. beilstein-journals.orgresearchgate.net These reactions can be tailored to produce 3,3-difluoro-2-aryl-3H-indoles or 3-fluoro-2-arylindoles depending on the reaction conditions and the substrate. beilstein-journals.org An N-protected derivative of this compound could potentially be transformed into a 2-alkynyl aniline (B41778) precursor to engage in such cascade reactions.

Visible-light-induced dearomative annulation of indoles has emerged as a green and sustainable strategy for synthesizing fused and spiro indolines. researchgate.net These reactions often proceed through radical cascade mechanisms, allowing for the stereoselective formation of multiple C-C bonds and complex cyclic scaffolds. researchgate.net For instance, a visible-light-promoted cascade sulfonation/cyclization has been used to synthesize sulfonated quinolino[2,1-b]quinazolinones. researchgate.net

Annulation reactions induced by reagents like N-bromosuccinimide (NBS) on indole derivatives can lead to the divergent synthesis of fused and spirocyclic indolines. rsc.org The outcome of these reactions is often dependent on the substituents present on the indole ring, highlighting the potential for controlling the reaction pathway of a 5,7-difluoroindole precursor. rsc.org

Rhodium(III)-catalyzed [4+1] annulation of N-carbamoyl indoles with α,α-difluoromethylene alkynes provides a novel route to imidazo[1,5-a]indoles, showcasing a unique cascade involving C-H activation.

Table 2: Examples of Cascade and Annulation Reactions for Fused Indole Systems

| Reaction Type | Precursor | Catalyst/Reagent | Product Scaffold | Key Features | Reference |

| Tandem Cycloisomerization/Fluorination | 2-Alkynylanilines | Gold Catalyst / Selectfluor | 3-Fluoroindoles / 3,3-Difluoro-3H-indoles | High substrate and solvent dependency | beilstein-journals.orgresearchgate.net |

| Dearomative Annulation | Indoles | Visible Light / Photocatalyst | Fused and Spiro Indolines | Stereoselective radical cascade | researchgate.net |

| Intramolecular Annulation | 3-(1H-indol-3-yl)-N-alkoxypropanamide | N-Bromosuccinimide (NBS) | Fused and Spirocyclic Indolines | Divergent synthesis based on C2-substituents | rsc.org |

| [4+1] Annulation | N-Carbamoyl Indoles / α,α-Difluoromethylene Alkynes | [Cp*RhCl₂]₂/KF/MeOH | Imidazo[1,5-a]indoles | C-H activation cascade |

Enantioselective Synthesis of Chiral Fluorinated Indole Derivatives

The development of enantioselective methods for the functionalization of the this compound scaffold is crucial for accessing chiral molecules with potential therapeutic applications. Asymmetric catalysis and the control of stereochemistry in fluorine-containing systems are key to achieving this goal.

Asymmetric Catalysis in Indole Functionalization

Asymmetric catalysis offers a powerful tool for the enantioselective functionalization of indoles. Chiral catalysts, including metal complexes and organocatalysts, can effectively control the stereochemical outcome of reactions at various positions of the indole ring.

Palladium-catalyzed asymmetric dearomatization reactions have been successfully employed for the enantioselective synthesis of indolines bearing quaternary stereocenters. researchgate.netnih.gov For example, the intramolecular arylative dearomatization of indoles via palladium-catalyzed reductive Heck reactions can produce optically active indolines with excellent enantioselectivities. researchgate.net The use of chiral ligands is paramount in achieving high levels of stereocontrol.

Chiral phosphoric acids have proven to be highly effective organocatalysts in a variety of enantioselective transformations involving indole derivatives. dicp.ac.cn For instance, the chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines from 2-(1H-indolyl)anilines and fluorinated ketones proceeds with excellent yields and high enantiomeric excesses. dicp.ac.cn This methodology could be adapted to derivatives of this compound to generate chiral fused systems.

Gold catalysis has also been utilized in the enantioselective cycloisomerization of N-tethered indole-arylpropargyl substrates to generate complex polycyclic structures with high enantioselectivities. acs.org

Table 3: Asymmetric Catalytic Methods for Indole Functionalization

| Catalyst Type | Reaction | Substrate | Product | Enantioselectivity (% ee) | Reference |

| Palladium/Chiral Ligand | Intramolecular Reductive Heck | Indole-tethered aryl halides | Chiral Indolines with C2-quaternary stereocenters | up to 99% | researchgate.net |

| Chiral Phosphoric Acid | Condensation/Amine Addition Cascade | 2-(1H-indolyl)anilines / Fluorinated ketones | Fluorinated 5,6-dihydroindolo[1,2-c]quinazolines | up to 97% | dicp.ac.cn |

| Gold(I)/Chiral Ligand | Cycloisomerization | N-tethered indole-arylpropargyl substrates | Complex polycyclic indolines | up to 93% | acs.org |

Control of Stereochemistry in Fluorine-Containing Systems

Controlling stereochemistry in the synthesis of fluorine-containing molecules presents unique challenges and opportunities. The electronic effects and steric demands of fluorine substituents can significantly influence the transition states of reactions, thereby affecting diastereoselectivity and enantioselectivity.

The stereoselective synthesis of chiral β-fluoro α-amino acids has been achieved via Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)-H bonds. nih.gov This method demonstrates the feasibility of direct and diastereoselective C-F bond formation. A similar strategy could potentially be employed for the stereocontrolled functionalization of side chains attached to the 5,7-difluoroindole core.

The asymmetric fluorinative dearomatization of tryptamine (B22526) derivatives, as previously mentioned, is a prime example of achieving stereochemical control in the synthesis of fluorinated indole alkaloids. rsc.org The chiral anion phase-transfer catalyst plays a crucial role in differentiating the enantiotopic faces of the substrate, leading to high enantioselectivity in the formation of the fluorinated pyrroloindoline product. rsc.org

Furthermore, the development of novel chiral catalysts and a deeper understanding of reaction mechanisms are essential for advancing the control of stereochemistry in these systems. For instance, chiral aldehyde catalysis has been shown to be effective for the asymmetric α-functionalization of primary amines, a strategy that could be relevant for derivatizing the 2-amino group of the title compound. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation for Fluorinated Indole Amines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed view of the molecular structure at the atomic level. For fluorinated compounds, the combination of ¹H, ¹³C, and ¹⁹F NMR is especially powerful.

Detailed ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Electronic Effects

¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the indole (B1671886) ring and the amine group. The protons on the benzene (B151609) portion of the indole (H-4 and H-6) would appear as multiplets, with their chemical shifts and coupling patterns significantly influenced by the adjacent fluorine atoms. The C-F and H-F coupling constants are critical for confirming the position of the fluorine substituents. The proton at the C-3 position would likely appear as a singlet or a narrow triplet depending on coupling to the N-H proton. The protons of the amine (NH₂) and the indole N-H group would appear as broad singlets, and their chemical shifts can be concentration-dependent.

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine (C-5 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Carbons that are two or three bonds away (e.g., C-4, C-6, C-8, C-9) will show smaller ²JCF and ³JCF couplings, which are invaluable for definitive signal assignment. The electron-withdrawing nature of the fluorine atoms generally causes a downfield shift for the carbons they are attached to, while also influencing the chemical shifts of neighboring carbons.

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds. biophysics.org For 5,7-difluoro-1H-indol-2-amine, two distinct signals would be expected for F-5 and F-7, unless accidental chemical shift equivalence occurs. The chemical shifts provide information about the electronic environment, and fluorine-fluorine (F-F) or fluorine-proton (H-F) coupling can reveal through-space or through-bond proximity, further confirming the substitution pattern. biophysics.orgbohrium.com The large chemical shift range of ¹⁹F NMR minimizes signal overlap, which is often a challenge in ¹H NMR. biophysics.org

Table 1: Predicted NMR Characteristics for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | H-3 | ~6.0 - 6.5 | s or t |

| H-4 | ~6.8 - 7.2 | ddd (doublet of doublet of doublets) | |

| H-6 | ~6.7 - 7.1 | ddd | |

| NH | ~8.0 - 9.0 | br s | |

| NH₂ | ~4.0 - 5.0 | br s | |

| ¹³C | C-2 | ~150 - 155 | s or d (due to C-F coupling) |

| C-3 | ~95 - 105 | s or t (due to C-F coupling) | |

| C-4 | ~100 - 110 | d (due to C-F coupling) | |

| C-5 | ~150 - 160 | d (large ¹JCF) | |

| C-6 | ~98 - 108 | d (due to C-F coupling) | |

| C-7 | ~150 - 160 | d (large ¹JCF) | |

| C-8 | ~125 - 135 | d (due to C-F coupling) | |

| C-9 | ~120 - 130 | d (due to C-F coupling) | |

| ¹⁹F | F-5 | -110 to -130 | d or m |

| F-7 | -110 to -130 | d or m |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Use of Multi-Dimensional NMR Techniques for Complex Structures

For complex molecules like substituted indoles, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks, allowing for the connection of adjacent protons, such as tracing the pathway from H-4 to H-6 in the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For instance, HMBC can show correlations from the H-4 proton to carbons C-5 and C-9, and from the H-6 proton to C-5 and C-8, definitively placing the fluorine atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

These multi-dimensional methods, when used together, provide a robust and detailed picture of the molecular architecture, which was critical in confirming the structure of β-fluorovinyl indoles. rsc.org

NMR for Mechanistic Insights into Reaction Pathways

NMR spectroscopy is a powerful tool for studying reaction mechanisms, allowing for the observation of reactants, products, and even short-lived intermediates in real-time. nih.gov In the synthesis of indole derivatives, NMR can be used to monitor the progress of a reaction by tracking the disappearance of starting material signals and the appearance of product signals. acs.org For example, time-course ¹H NMR studies have been employed to follow the FeCl₃-catalyzed synthesis of indole-fused heterocycles, confirming the rapid consumption of the indole starting material. acs.org Furthermore, specialized NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can help detect and characterize unstable intermediates that cannot be isolated. nih.gov Stoichiometric NMR experiments and the characterization of key intermediates have provided deep insights into the mechanisms of reactions involving indoles, such as B(C₆F₅)₃-catalyzed additions. researchgate.net Such studies are vital for optimizing reaction conditions and developing new synthetic methodologies for complex molecules like fluorinated indoles. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for confirming the elemental formula of a newly synthesized compound. mdpi.com For this compound (C₈H₆F₂N₂), the theoretical monoisotopic mass of the neutral molecule is 168.0550 g/mol . In positive-ion mode ESI, the compound would be detected as the protonated molecule, [M+H]⁺.

HRESI-MS can measure this mass with very high precision (typically to within 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. This confirmation is a crucial piece of evidence in structural elucidation.

Table 2: Theoretical HRESI-MS Data for this compound

| Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₇F₂N₂⁺ | 169.0628 |

| [M+Na]⁺ | C₈H₆F₂N₂Na⁺ | 191.0447 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many compounds, including aminoindoles, are polar due to the presence of -NH₂ and -NH- groups and exhibit poor chromatographic behavior such as peak tailing. jfda-online.com To overcome this, chemical derivatization is employed to make the analyte more volatile and less polar. sigmaaldrich.com

For this compound, the active hydrogens on the 2-amino group and the indole nitrogen can be replaced with nonpolar groups. Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can form stable, volatile acyl derivatives. jfda-online.comnih.gov

Alkylation: The use of alkyl chloroformates (e.g., ethyl chloroformate) is another effective method for derivatizing amines. nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatogram provides a retention time characteristic of the derivative, while the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for confident identification. sigmaaldrich.comnih.gov This approach is widely used in forensic and analytical chemistry for the identification of amino-containing compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For fluorinated indole amines like this compound, the FT-IR spectrum reveals characteristic peaks that confirm its structure.

The N-H stretching vibrations in 1-unsubstituted indoles are typically observed in the range of 3220-3500 cm⁻¹. researchgate.net In a related compound, [2-(2-Benzenesulfonylmethyl)-5,7-difluoro-1H-indol-3-yl ethyl] dimethylamine, a broad singlet for the N-H stretch is noted at 3336 cm⁻¹. derpharmachemica.com The presence of fluorine atoms introduces strong C-F stretching vibrations, which are typically found in the region of 1200-1300 cm⁻¹. For instance, in a Schiff base derived from 4,6-difluoro-2-amino benzothiazole, the C-F stretch appears around 1226 cm⁻¹. medwinpublishers.com Aromatic C-H stretching vibrations for the indole ring are expected to appear above 3000 cm⁻¹. researchgate.net

Other significant absorptions include those for the aromatic ring system and the amine group. The C=C stretching vibrations within the aromatic indole core typically appear in the 1400-1600 cm⁻¹ region. The N-H bending vibrations of the primary amine group can also be observed, typically around 1600 cm⁻¹.

A summary of expected FT-IR absorption bands for this compound and related structures is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

| Indole N-H | Stretch | 3220-3500 | researchgate.net |

| Amine N-H | Stretch | ~3400-3300 | derpharmachemica.com |

| Aromatic C-H | Stretch | >3000 | researchgate.net |

| Aromatic C=C | Ring Stretch | 1400-1600 | derpharmachemica.commedwinpublishers.com |

| C-F | Stretch | 1200-1300 | medwinpublishers.com |

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces. It provides insights into the adsorption geometry and the nature of the molecule-surface interaction by selectively enhancing the Raman signals of vibrational modes close to the surface. cabidigitallibrary.org

For indole derivatives, SERS studies on silver or gold colloids reveal which parts of the molecule interact most strongly with the metal substrate. cabidigitallibrary.orgaip.org When an indole derivative like DL-Tryptophan is adsorbed on silver colloids, the most prominent enhanced peaks are those associated with the carboxylate group, suggesting that the molecule adsorbs onto the Ag surface through this group. cabidigitallibrary.org

In the context of this compound, the SERS spectrum would likely be dominated by vibrations of the groups closest to the metal surface. Adsorption could occur through several mechanisms:

Through the Amine Group: The lone pair of electrons on the nitrogen atom of the 2-amino group could interact with the metal surface, leading to an enhancement of the N-H bending and C-N stretching modes.

Through the Indole Ring: The π-electron system of the indole ring can interact with the metal surface. This would lead to significant enhancement of the indole ring breathing modes and other in-plane vibrations. aip.org

Through the Fluorine Atoms: While less common, interactions involving the lone pairs of the fluorine atoms could also influence the SERS spectrum.

Studies on substituted phenylpyruvates have shown that the geometry of adsorption on a silver surface is influenced by substituents on the aromatic ring and the pH of the medium. nih.gov For this compound, the electron-withdrawing fluorine atoms and the electron-donating amine group would influence the electronic distribution in the indole ring, thereby affecting its interaction with the SERS substrate. Analysis of the enhanced Raman bands would clarify the precise orientation of the molecule on the surface, which is crucial for applications in sensing and catalysis. nih.gov

X-ray Crystallography for Definitive Solid-State Structures

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. It allows for precise determination of bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, including intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

While the specific crystal structure of this compound is not publicly available, analysis of closely related fluorinated and substituted indole derivatives from the Cambridge Structural Database (CSD) provides a clear picture of the expected geometric parameters. eurjchem.commdpi.com

The indole ring system is generally planar. beilstein-journals.org In various indole derivatives, the sum of the bond angles around the indole nitrogen atom is close to 360°, indicating sp² hybridization. mdpi.comscirp.org The introduction of fluorine atoms onto the benzene ring is expected to have a minor effect on the core indole geometry, with C-F bond lengths typically around 1.35 Å. gdckathua.in The C-N bond length of the amine group at the C2 position would be characteristic of a C(sp²)-N(sp³) single bond.

The table below presents typical bond lengths and angles for substituted indole structures, which serve as a reference for this compound. mdpi.comscirp.org

| Parameter | Description | Typical Value | Source(s) |

| Bond Lengths (Å) | |||

| C-F | Carbon-Fluorine bond | 1.351(2) | gdckathua.in |

| C1-C2 (Indole) | Pyrrole (B145914) ring double bond | ~1.34 - 1.36 | mdpi.com |

| N1-C8a | Indole N-C bond (fused) | ~1.38 - 1.40 | eurjchem.comkrishisanskriti.org |

| N1-C2 | Indole N-C bond (pyrrole) | ~1.37 - 1.38 | eurjchem.comkrishisanskriti.org |

| C2-N (amine) | C-N single bond | ~1.35 - 1.45 | mdpi.com |

| **Bond Angles (°) ** | |||

| C-C-F | ~118 - 122 | gdckathua.in | |

| C2-N1-C8a | Angle at indole nitrogen | ~108 - 110 | eurjchem.comkrishisanskriti.org |

| N1-C2-C3 | Angle in pyrrole ring | ~110 - 112 | eurjchem.comkrishisanskriti.org |

| Dihedral Angles (°) | |||

| Indole/Substituent | Angle between indole plane and a substituent plane | Varies widely (e.g., 75-94 for phenylsulfonyl) | mdpi.comscirp.org |

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of indole derivatives is governed by a network of intermolecular interactions, including hydrogen bonds, C-H···π interactions, and π-π stacking. iosrjournals.orgnih.govacs.org The presence of N-H and N-H₂ groups in this compound makes it a potent hydrogen bond donor, while the nitrogen atoms and the π-system of the indole ring can act as hydrogen bond acceptors.

In many indole crystal structures, N-H···π interactions are a dominant feature, where the indole N-H group of one molecule donates a hydrogen bond to the π-face of an aromatic ring of a neighboring molecule. nih.gov This can lead to the formation of chains or dimers. nih.gov Additionally, traditional hydrogen bonds such as N-H···N and N-H···O (if solvent or other functional groups are present) play a crucial role in stabilizing the crystal lattice. iosrjournals.orgsci-hub.se

Computational Chemistry and Theoretical Investigations of 5,7 Difluoro 1h Indol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular properties with high accuracy. unipd.it These methods are essential for characterizing novel compounds like 5,7-difluoro-1H-indol-2-amine, where experimental data may be limited.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic ground state structure of many-body systems. scispace.com It is based on the principle that the energy of a system can be determined from its electron density. scispace.com DFT is widely used to calculate molecular properties such as orbital energies, charge distributions, and thermodynamic stability. unipd.itscispace.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative examples of what DFT calculations would yield and are based on typical values for similar aromatic amines.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -5.45 | Energy of the Highest Occupied Molecular Orbital. Influences electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Influences electron-accepting ability. |

| Energy Gap (ΔE) | 4.25 | Difference between LUMO and HOMO energies. Relates to molecular stability and reactivity. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Fluorine substitution is known to significantly influence the conformational preferences of organic molecules. researchgate.net A comprehensive conformational analysis of this compound would involve systematically rotating the C-N bond of the amino group to map the potential energy surface.

The primary conformational flexibility in this molecule arises from the orientation of the amino group relative to the indole (B1671886) ring. DFT calculations can be used to locate the energy minima corresponding to stable conformers and the transition states that separate them. The resulting energy landscape reveals the relative populations of different conformers at a given temperature and the energy barriers to their interconversion. While the indole ring itself is rigid, the interaction between the amino group's lone pair and hydrogen atoms with the rest of the molecule will dictate the most stable arrangement.

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table illustrates a potential outcome of a conformational analysis, showing the relative stability of different rotational positions of the amino group.

| Conformer | Dihedral Angle (H-N-C2-C3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Global Minimum) | 0° (Planar) | 0.00 | 75.2 |

| B | 90° (Perpendicular) | 2.50 | 1.3 |

| C | 180° (Planar) | 0.95 | 23.5 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ajchem-a.com

For this compound, an MEP analysis would likely show:

Negative Potential: Concentrated around the nitrogen atoms of the amino group and the indole ring due to their lone pairs of electrons. These sites are the most probable points for electrophilic attack or hydrogen bonding interactions.

Positive Potential: Located on the hydrogen atoms of the NH and NH₂ groups, making them potential hydrogen bond donors.

Influence of Fluorine: The highly electronegative fluorine atoms would create a region of negative potential around themselves while withdrawing electron density from the adjacent carbon atoms of the benzene (B151609) ring.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity

| Molecular Region | Predicted Potential | Color on MEP Map | Implied Reactivity |

| Amino Group (N atom) | Strongly Negative | Red | Site for electrophilic attack, protonation, H-bond acceptor |

| Indole N-H (H atom) | Strongly Positive | Blue | Site for nucleophilic attack, H-bond donor |

| Benzene Ring (near F atoms) | Slightly Positive | Green/Yellow | Reduced susceptibility to electrophilic substitution compared to indole |

| Pyrrole (B145914) Ring (C3 atom) | Moderately Negative | Orange/Red | Likely site for electrophilic substitution |

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, corresponding to the familiar Lewis structure representation. uni-muenchen.de A key feature of NBO analysis is its ability to quantify intramolecular delocalization effects, or charge transfer, through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deuba.ar

The stabilization energy, E(2), associated with these interactions provides a measure of their significance. uni-muenchen.de In this compound, significant donor-acceptor interactions would be expected:

From the lone pair of the amino nitrogen (nN) to the antibonding π* orbitals of the indole ring.

From the lone pair of the indole nitrogen (nN) to adjacent antibonding σ* and π* orbitals.

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies Note: This table provides examples of the type of data generated from an NBO analysis for the target molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N4 (Amino) | π* (C2-C3) | 35.5 | n → π* (Resonance) |

| LP (1) N1 (Indole) | π* (C8-C9) | 48.2 | n → π* (Aromaticity) |

| π (C5-C6) | π* (C8-C9) | 20.1 | π → π* (Conjugation) |

| LP (1) F10 | σ* (C5-C6) | 2.8 | n → σ* (Hyperconjugation) |

Mechanistic Modeling and Reaction Pathway Elucidation

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions.

By mapping the potential energy surface, computational methods can identify the structures and energies of transition states and reaction intermediates along a proposed reaction coordinate. ibs.re.kr This modeling provides deep mechanistic insight into how a reaction proceeds, allowing for the calculation of activation energies and reaction rates. lu.se

For this compound, mechanistic modeling could be applied to various reactions, such as the electrophilic substitution common to indoles. For instance, the mechanism of bromination at the C3 position could be investigated. Calculations would locate the transition state for the attack of the electrophile (e.g., Br⁺) on the indole ring, forming a sigma complex (an intermediate). The subsequent transition state for the loss of a proton to restore aromaticity could also be modeled. The calculated energy barriers for these steps would help predict the reaction's feasibility and regioselectivity, explaining why substitution occurs at a specific position. ibs.re.krbeilstein-journals.org

Table 5: Hypothetical Energy Profile for Electrophilic Bromination at C3

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Br₂ | 0.0 |

| TS1 | Transition state for Br⁺ attack at C3 | +15.2 |

| Intermediate | Sigma complex (Wheland intermediate) | +5.8 |

| TS2 | Transition state for proton loss | +8.1 |

| Products | 3-bromo-5,7-difluoro-1H-indol-2-amine + HBr | -12.5 |

Understanding Mechanism-Dependent Selectivity in Fluorination Reactions

The introduction of fluorine atoms into organic molecules, such as the indole nucleus, can dramatically alter their physical, chemical, and biological properties. Computational studies, particularly Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of fluorination reactions, which can often exhibit selectivity that is dependent on the specific reaction pathway.

For instance, studies on the fluorocyclization of unsaturated carboxylic acids and alcohols using hypervalent iodine reagents have revealed that the reaction selectivity is mechanism-dependent. frontiersin.org One proposed mechanism is a "fluorination first and cyclization later" pathway. frontiersin.org In this scenario, the hypervalent iodine reagent promotes the fluorination of a carbon-carbon double bond, followed by a nucleophilic substitution that results in cyclization. frontiersin.org An alternative "cyclization first and fluorination later" mechanism has also been considered, where the nucleophilic addition of a functional group to the activated double bond precedes the fluorination step. frontiersin.org DFT calculations have shown that the preferred pathway, and thus the final product, can depend on factors like the pKa of the substrate's functional group. frontiersin.org

In the context of indoles, fluorination can be achieved through various methods, including electrophilic and nucleophilic processes. The regioselectivity of these reactions is a critical aspect. For example, the C3-position of indoles is highly nucleophilic and prone to electrophilic aromatic substitution. nih.gov Reagents like XtalFluor-E can act as a source of electrophilic sulfur, leading to C3-functionalized indoles. ed.ac.uk The reaction outcome in such cases can be highly sensitive to the choice of base, indicating that the deprotonation step can significantly influence the product distribution. ed.ac.uk

Furthermore, gold-catalyzed tandem cycloisomerization/fluorination of 2-alkynylanilines provides another route to fluorinated indoles. beilstein-journals.org These reactions are often highly dependent on the substrate and solvent, leading to different products. beilstein-journals.org For example, the use of Selectfluor as a fluorine source can lead to the formation of 3,3-difluoro-2-aryl-3H-indoles or 3-fluoro-2-arylindoles. beilstein-journals.org Computational modeling can help to rationalize these observed selectivities by examining the energies of various intermediates and transition states in the proposed catalytic cycles.

Spectroscopic Property Prediction and Correlation

Computational methods are powerful tools for predicting and correlating the spectroscopic properties of molecules like this compound.

Modeling of NMR Chemical Shifts and Coupling Constants

The gauge-including atomic orbital (GIAO) method, a DFT-based approach, is commonly used to predict the 1H and 13C NMR chemical shifts of organic molecules. mdpi.com These theoretical calculations can be correlated with experimental data to confirm the structure of synthesized compounds. For a related benzylsulfanyl-triazolyl-indole scaffold, the calculated chemical shifts showed good agreement with the experimental NMR spectra, aiding in the structural elucidation. mdpi.com For this compound, such calculations would be invaluable in assigning the signals in its 1H and 13C NMR spectra, particularly in understanding the influence of the two fluorine atoms and the amino group on the chemical shifts of the indole ring protons and carbons.

Time-Dependent DFT (TD-DFT) for Excitation and De-excitation Dynamics

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the vertical electronic excitation energies, which correspond to the absorption bands in UV-Vis spectra. researchgate.net By modeling the electronic transitions between molecular orbitals, TD-DFT can help assign the observed spectral bands. For example, in a study of a benzylsulfanyl-triazolyl-indole derivative, TD-DFT calculations assigned the observed UV-Vis bands to specific HOMO-LUMO transitions. mdpi.com For this compound, TD-DFT calculations, potentially incorporating a polarizable continuum model (PCM) to simulate solvent effects, could predict its absorption and emission properties. researchgate.net

Molecular Modeling and QSAR Studies

Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational techniques in drug discovery and development, providing insights into how molecules like this compound might interact with biological targets.

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. proceedings.scienceuc.pt This method is crucial for understanding the interactions that drive binding affinity and selectivity. For indole derivatives, docking studies have been used to model their binding to various receptors, such as the adenosine (B11128) A2A receptor. uc.pt In the case of this compound, the fluorine atoms and the amino group are expected to play a significant role in its binding interactions. The fluorine atoms can participate in hydrogen bonding and hydrophobic interactions, while the amino group can act as a hydrogen bond donor. Molecular dynamics (MD) simulations can further be employed to assess the stability of the ligand-protein complex over time.

A 5,7-difluoroindole (B1306068) derivative, for instance, was identified as a potent inhibitor of the influenza PB2 protein. nih.gov X-ray crystallography revealed the binding mode of this compound, providing a structural basis for its activity. nih.gov Such detailed structural information is invaluable for guiding the design of new and more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Statistical Analyses for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These models are developed by calculating various molecular descriptors (e.g., hydrophobic, electronic, geometric, and topological) and using statistical methods like multiple linear regression (MLR) to find a correlation with the observed activity. nih.gov

Several QSAR studies have been performed on indole derivatives for various biological activities, including antibacterial and antifungal effects. nih.govtandfonline.com For example, a 2D-QSAR study on indole derivatives as antibacterial agents found that compounds with high electronic energy and dipole moment were effective against S. aureus. nih.gov Another study on the antifungal activity of indole derivatives against Candida albicans developed a QSAR model with good predictive ability. tandfonline.com These studies demonstrate the utility of QSAR in identifying the key structural features that influence the biological activity of indole derivatives. For this compound, QSAR studies could be used to predict its potential biological activities and to guide the synthesis of new derivatives with improved properties.

Analyzing Charge Distribution and Dipole Moments in Fluorinated Indoles

Fluorine is the most electronegative element, and its substitution on the indole ring system introduces significant inductive effects. In the case of this compound, the two fluorine atoms act as strong electron-withdrawing groups. This electronic pull alters the electron density across the entire molecule. Theoretical investigations using methods like Density Functional Theory (DFT) are employed to model and visualize these effects. researchgate.net

The charge distribution within the indole ring is particularly affected. The ground state dipole moment of the parent indole molecule is primarily influenced by the NH group of the pyrrole ring. hhu.de However, with the addition of fluorine at the C5 and C7 positions of the benzene ring portion, a significant redistribution of charge occurs. These fluorine atoms create regions of high electron density (negative electrostatic potential) around themselves, while simultaneously decreasing the electron density of the adjacent carbon atoms and, to a lesser extent, the rest of the aromatic system. This effect is mainly concentrated on the phenyl ring, with minimal changes observed in the pyrrole ring. hhu.de

The 2-amino group, being an electron-donating group, pushes electron density into the indole ring, primarily towards the C3 position. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms creates a complex electronic environment. This can lead to a significant molecular dipole moment, the magnitude and vector of which are determined by the precise arrangement of these functional groups.

Computational studies on various substituted indoles have shown that fluorine substitution can have varied effects on the dipole moment upon electronic excitation. hhu.de For some fluorinated indoles, the dipole moment decreases upon excitation to the first excited singlet state (S1), while for others, it may increase. hhu.de This is a crucial aspect for understanding the photophysical properties of these molecules. The dipole moment of a molecule can also influence its solubility, membrane permeability, and interactions with biological targets. researchgate.netresearchgate.net

Interactive Data Table: Calculated Dipole Moments of Substituted Indoles

The following table presents theoretically calculated dipole moment values for indole and related fluorinated derivatives to illustrate the effect of fluorine substitution. The values are generally obtained from DFT calculations and are presented in Debye (D).

| Compound Name | Substitution Pattern | Calculated Dipole Moment (D) | Reference |

| Indole | Unsubstituted | 1.96 | hhu.de |

| 5-Fluoroindole (B109304) | 5-F | ~1.5-2.0 | hhu.de |

| 4-Fluoroindole (B1304775) | 4-F | Data not available | |

| 5,7-Difluoroindole | 5,7-di-F | Data not available | |

| This compound | 5,7-di-F, 2-NH2 | Data not available |

Note: The dipole moment can vary depending on the computational method and basis set used. The values for fluorinated indoles are estimates based on trends reported in the literature.

The analysis of charge distribution is often visualized through Molecular Electrostatic Potential (MEP) maps. For this compound, an MEP map would be expected to show negative potential (typically colored red) around the highly electronegative fluorine atoms and the nitrogen of the amino group. Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amino group and the N-H of the indole ring. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions with other molecules, such as receptor binding sites.

Strategic Applications and Methodological Development for Fluorinated Indole Amines

Utilization as Advanced Synthetic Building Blocks and Intermediates

The difluorinated indole (B1671886) core of 5,7-difluoro-1H-indol-2-amine serves as a robust platform for the construction of elaborate molecular structures. The fluorine atoms exert profound electronic effects, influencing the reactivity of the indole ring, while the amine functionality at the C2 position provides a key handle for diverse synthetic transformations.